molecular formula C25H25N3O4S B4025830 4-[methyl(phenylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-[methyl(phenylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No.: B4025830
M. Wt: 463.6 g/mol
InChI Key: YUVRDEWLLIDBMB-UHFFFAOYSA-N
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Description

4-[methyl(phenylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.15657746 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has focused on the synthesis and evaluation of derivatives with potential pharmacological activities. For instance, benzamide derivatives have been explored for their serotonin receptor agonist activity, indicating potential applications in gastrointestinal motility and other related areas. These compounds have been evaluated for their effect on accelerating gastric emptying and increasing the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects (S. Sonda et al., 2004; S. Sonda et al., 2004).

Novel Synthesis Methodologies

The research also delves into novel synthesis methodologies for producing compounds with specific functionalities. For example, the synthesis of polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile has been reported, highlighting the direct poly-condensation process in the presence of aromatic dicarboxylic acids and bis(carboxyphthalimide)s. These methodologies open new pathways for creating materials with desirable thermal and solubility properties, relevant for various industrial applications (A. Saxena et al., 2003).

Desalination Technology

In the field of desalination, novel polymers such as poly sulphonyl amino benzamide (PSAB) and methyalated poly sulphonyl amino benzamide (mPSAB) have been synthesized for water purification, particularly sea water desalination. These polymers have been used to prepare polysulfone composite membranes via the Diffusion Induced Phase Separation (DIPS) method, demonstrating the potential for improving water purification technologies (M. Padaki et al., 2012).

Antimicrobial and Anticancer Applications

Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety has been reported, with several derivatives showing promising antimicrobial activities exceeding those of reference drugs. This suggests the potential use of these compounds in the development of new antimicrobial agents (Amani M. R. Alsaedi et al., 2019). Furthermore, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and shown to display potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (P. Ravichandiran et al., 2019).

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-27(33(31,32)21-9-3-2-4-10-21)20-15-13-19(14-16-20)24(29)26-23-12-6-5-11-22(23)25(30)28-17-7-8-18-28/h2-6,9-16H,7-8,17-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVRDEWLLIDBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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